

Comprehensive Application Notes and Protocols: Miransertib (ARQ 092) for Visceral Leishmaniasis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Miransertib

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Abbreviations

AKT: Protein Kinase B; **CL**: Cutaneous Leishmaniasis; **IC50**: Half Maximal Inhibitory Concentration; **L. donovani**: *Leishmania donovani*; **mTOR**: mammalian Target of Rapamycin; **PI3K**: Phosphoinositide 3-Kinase; **VL**: Visceral Leishmaniasis

Introduction

Leishmaniasis Burden and Current Treatment Landscape

Leishmaniasis remains a significant **neglected tropical disease** threatening over **1 billion people** across 98 countries worldwide, with an estimated **20,000-30,000 annual deaths** [1]. The **visceral form (VL)**, caused primarily by *Leishmania donovani* and *Leishmania infantum*, represents the most severe manifestation with a **95% mortality rate** if left untreated [1]. Current chemotherapeutic options face substantial challenges including **growing drug resistance**, **significant toxicity profiles**, **requirement for parenteral administration**, and **prohibitive costs** in endemic regions [1] [2]. The limited armamentarium of anti-

leishmanial drugs and the **absence of effective vaccines** underscore the urgent need for novel therapeutic agents [1] [3].

Miransertib (ARQ 092) as a Novel Therapeutic Candidate

Miransertib (ARQ 092) is an **orally bioavailable, selective allosteric AKT inhibitor** initially developed for PI3K/AKT-driven cancers and Proteus syndrome [3] [4]. Recent investigations have repurposed this compound for leishmaniasis treatment based on the strategic rationale that **Leishmania parasites activate host macrophage AKT signaling** to promote their intracellular survival [3]. This application note provides comprehensive experimental protocols and summarizes key pharmacological data supporting **Miransertib's** development as a promising therapeutic candidate for visceral leishmaniasis.

Drug Profile and Mechanism of Action

Chemical and Pharmacological Properties

Miransertib is a **small molecule inhibitor** with chemical formula $C_{27}H_{24}N_6$ and average molecular weight of 432.531 g/mol [4]. The compound demonstrates **favorable oral bioavailability** (62% in rats, 49% in monkeys) with extended half-life (17 hours in rats, 7 hours in monkeys) [5]. As a **selective allosteric inhibitor**, **Miransertib** targets the pleckstrin homology domain of AKT, preventing its membrane translocation and activation [4] [5].

Mechanism of Action Against Leishmania

Miransertib exerts anti-leishmanial effects through a **dual mechanism** targeting both host and pathogen:

- **Inhibition of host AKT pathway:** By selectively inhibiting AKT phosphorylation and downstream signaling in infected macrophages, **Miransertib** disrupts the **intracellular survival niche** that *Leishmania* amastigotes depend upon [3]
- **Induction of autophagy:** **Miransertib** enhances **mTOR-dependent autophagy** in *Leishmania*-infected macrophages, promoting intracellular parasite clearance through autophagic degradation [3] [6]

- **Direct anti-parasitic activity:** The compound demonstrates **direct activity against promastigote forms**, though at higher concentrations than required for intracellular amastigote clearance [3]

Table 1: **Miransertib** Selectivity Profile Against AKT Isoforms

AKT Isoform	IC ₅₀ (nM)	Potency Relative to AKT1
AKT1	2.7	1.0x
AKT2	14.0	0.19x
AKT3	8.1	0.33x

The above selectivity profile demonstrates **Miransertib's highest potency against AKT1**, the predominant isoform involved in macrophage signaling pathways exploited by Leishmania [5].

Experimental Data Summary

In Vitro and Ex Vivo Efficacy

Table 2: Summary of **Miransertib** Anti-Leishmanial Activity

Model System	Parasite Species	IC ₅₀ /Effective Concentration	Experimental Conditions
Promastigotes	<i>L. donovani</i>	Susceptible	Cultured promastigotes [3]
Promastigotes	<i>L. amazonensis</i>	Susceptible	Cultured promastigotes [3]
Intracellular amastigotes	<i>L. donovani</i>	Markedly effective	Infected macrophages [3]

Model System	Parasite Species	IC ₅₀ /Effective Concentration	Experimental Conditions
Intracellular amastigotes	<i>L. amazonensis</i>	Markedly effective	Infected macrophages [3]
Animal model (VL)	<i>L. donovani</i>	Superior parasite reduction in liver	Mouse model [3]
Animal model (VL)	<i>L. donovani</i>	Comparable to miltefosine in spleen	Mouse model [3]
Animal model (CL)	<i>L. amazonensis</i>	40% lesion reduction	Mouse model [3]

Miransertib demonstrates **potent activity against both visceral and cutaneous leishmaniasis species** [3]. Notably, the compound shows **enhanced efficacy against intracellular amastigotes** compared to promastigote forms, suggesting its primary mechanism involves disruption of the host-parasite interaction within macrophages [3]. In ex vivo models using infected macrophages, **Miransertib** was "markedly effective against intracellular amastigotes" with significant parasite load reduction observed across multiple *Leishmania* species [3].

In Vivo Efficacy

In murine models of visceral leishmaniasis, **Miransertib** administration resulted in **parasite clearance in the spleen comparable to miltefosine** (the current standard oral treatment), while demonstrating **superior efficacy in reducing hepatic parasite burden** [3]. For cutaneous leishmaniasis caused by *L. amazonensis*, **Miransertib** treatment achieved **significant lesion size reduction (40%)** compared to mock-treated controls [3]. These findings establish proof-of-concept for **Miransertib's** in vivo efficacy against both clinical forms of leishmaniasis.

Experimental Protocols

In Vitro Anti-Leishmanial Activity Assessment

5.1.1 Promastigote Susceptibility Assay

Purpose: To evaluate direct anti-leishmanial activity against extracellular promastigote forms.

Materials:

- Leishmania promastigotes (*L. donovani* strain MHOM/ET/67/HU3 or *L. amazonensis* strain IFLA/BR/67/PH8)
- Complete medium (M199 with 10% fetal bovine serum, 25mM HEPES, pH 7.4)
- **Miransertib** stock solution (10 mM in DMSO)
- 96-well flat-bottom tissue culture plates
- Hemocytometer or automated cell counter

Procedure:

- Culture promastigotes to mid-log phase (approximately 5×10^6 parasites/mL)
- Dispense 100 μ L of parasite suspension (1×10^6 parasites/mL) into each well of 96-well plate
- Prepare serial dilutions of **Miransertib** in complete medium (0.1-100 μ M range)
- Add 100 μ L of drug dilutions to appropriate wells (final volume 200 μ L/well)
- Include negative controls (medium only) and vehicle controls (0.1% DMSO)
- Incubate plates at 26°C for 72 hours
- Assess parasite viability using MTT assay or direct counting
- Calculate IC₅₀ values using non-linear regression analysis of dose-response curves

Note: Perform all assays in triplicate with three independent biological replicates [3].

5.1.2 Intracellular Amastigote Macrophage Assay

Purpose: To evaluate **Miransertib** activity against intracellular amastigotes in infected macrophages.

Materials:

- Murine macrophage cell line (J774A.1 or RAW264.7)
- Stationary-phase Leishmania promastigotes
- **Miransertib** stock solution (10 mM in DMSO)
- Complete DMEM medium (with 10% FBS, 2mM L-glutamine)
- 8-well chamber slides or 24-well tissue culture plates
- Giemsa stain or fluorescent dyes for microscopy

Procedure:

- Seed macrophages at 5×10^4 cells/well in 8-well chamber slides

- Incubate 24 hours at 37°C, 5% CO₂ to allow adherence
- Infect macrophages with stationary-phase promastigotes (10:1 parasite:macrophage ratio)
- Incubate 6 hours at 37°C, 5% CO₂ to facilitate infection
- Remove extracellular parasites by washing with warm PBS
- Add fresh medium containing **Miransertib** (0.1-10µM range)
- Incubate 72 hours at 37°C, 5% CO₂
- Fix cells with methanol and stain with Giemsa
- Count intracellular amastigotes microscopically (minimum 100 macrophages per well)
- Calculate infection index and percent inhibition relative to untreated controls

Note: The original study demonstrated that **Miransertib** was "markedly effective against intracellular amastigotes" using similar methodology [3].

In Vivo Efficacy Assessment in Murine VL Model

Purpose: To evaluate **Miransertib** efficacy against established visceral infection in mice.

Materials:

- Female BALB/c mice (6-8 weeks old)
- *L. donovani* luciferase-expressing strain (for bioluminescent imaging) or wild-type strain
- **Miransertib** formulation (1% carboxymethylcellulose suspension for oral gavage)
- Miltefosine (positive control)
- IVIS Imaging System (if using luciferase-expressing parasites)
- Giemsa stain, sterile PBS

Procedure:

- Infect mice intravenously with 1×10^7 stationary-phase *L. donovani* promastigotes
- Allow 7 days for establishment of infection
- Randomize mice into treatment groups (n=6-8/group):
 - Group 1: Vehicle control (1% carboxymethylcellulose, oral)
 - Group 2: **Miransertib** (30-100 mg/kg, once daily, oral)
 - Group 3: Miltefosine (20 mg/kg, once daily, oral)
- Administer treatments for 10 consecutive days
- Monitor animals daily for clinical signs and weight loss
- Sacrifice mice 7 days post-treatment completion
- Aseptically remove liver and spleen for parasite burden assessment:
 - Prepare impression smears for Giemsa staining

- Quantify parasite load using limiting dilution assay
- For luciferase-expressing strains, image organs ex vivo using IVIS system
- Calculate parasite burden reduction relative to vehicle controls

Note: The referenced study reported that **Miransertib** "caused a greater reduction in the parasite load in the liver" compared to miltefosine in this model [3].

Signaling Pathway and Experimental Workflows

Miransertib Mechanism of Action in Leishmania-Infected Macrophages

*Figure 1: **Miransertib** mechanism of action in Leishmania-infected macrophages. The drug inhibits host AKT activation, disrupting mTOR signaling and inducing autophagy that promotes parasite clearance.*

In Vitro Screening Workflow for Anti-Leishmanial Activity

*Figure 2: Comprehensive in vitro screening workflow for evaluating **Miransertib** anti-leishmanial activity, from initial promastigote screening to mechanistic studies.*

Discussion and Therapeutic Implications

Advantages Over Current Therapies

Miransertib presents several **potential advantages** over existing anti-leishmanial therapies:

- **Oral administration:** Unlike many current treatments requiring parenteral administration, **Miransertib**'s oral bioavailability enables **outpatient treatment** and improves compliance in resource-limited settings [3]
- **Novel mechanism:** As a host-directed therapy targeting macrophage signaling, **Miransertib** may circumvent **parasite resistance mechanisms** that limit current parasite-directed drugs [3]

- **Dual species efficacy:** Demonstrated activity against both visceral (*L. donovani*) and cutaneous (*L. amazonensis*) species suggests **broad-spectrum potential** [3]
- **Favorable pharmacokinetics:** Established oral bioavailability and half-life support **once-daily dosing** regimens [5]

Limitations and Research Gaps

While preliminary data is promising, several **research gaps** remain:

- **Teratogenicity potential:** Similar to miltefosine, reproductive toxicity studies are needed given the **teratogenic concerns** with many anti-leishmanial agents [1]
- **Clinical safety data:** Although in clinical trials for other indications, the **safety profile** in leishmaniasis patients requires specific evaluation
- **Combination potential:** Studies exploring **Miransertib** in **combination therapies** with standard agents are warranted to enhance efficacy and reduce resistance development
- **Cost considerations:** As with any novel therapeutic, **manufacturing costs** and accessibility in endemic regions must be addressed

Conclusion and Future Directions

Miransertib represents a **promising host-directed therapeutic candidate** for visceral leishmaniasis with demonstrated efficacy in preclinical models. Its **novel mechanism of action**, **oral bioavailability**, and **effectiveness against intracellular amastigotes** position it as a potential addition to the limited anti-leishmanial armamentarium. Future work should focus on **combination therapy studies**, **definitive toxicological assessment**, and progression to **proof-of-concept clinical trials** in leishmaniasis patients. The repurposing of **Miransertib** for leishmaniasis exemplifies the potential of **host-directed therapies** to overcome limitations of current parasite-targeted approaches.

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References

1. Leishmaniasis: Strategies in treatment development - PMC [pmc.ncbi.nlm.nih.gov]
2. Exploiting knowledge on pharmacodynamics ... [pmc.ncbi.nlm.nih.gov]
3. Miransertib (ARQ 092), an orally-available, selective Akt ... [pubmed.ncbi.nlm.nih.gov]
4. Miransertib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Miransertib is an Orally Active, Selective and Allosteric Akt ... [cancer-research-network.com]
6. Miransertib (ARQ 092), an orally-available, selective Akt inhibitor ... [bohrium.com]

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